molecular formula C14H15F3O2 B14416506 (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene CAS No. 81002-30-4

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene

Katalognummer: B14416506
CAS-Nummer: 81002-30-4
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: NMUMRZYUYBSBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is a synthetic organic compound characterized by its unique structure, which includes a trifluorobutadiene moiety attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluorobutadiene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify possible applications in drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Methoxy-4-(1-methoxybuta-2,3-dien-2-yl)benzene)
  • (4,4-Dimethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene

Uniqueness

(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

81002-30-4

Molekularformel

C14H15F3O2

Molekulargewicht

272.26 g/mol

InChI

InChI=1S/C14H15F3O2/c1-3-18-13(19-4-2)10-12(14(15,16)17)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

NMUMRZYUYBSBGB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=C=C(C1=CC=CC=C1)C(F)(F)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.